5-(Bromomethyl)-3-fluoro-2-methoxypyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H7BrFNO |
|---|---|
Molecular Weight |
220.04 g/mol |
IUPAC Name |
5-(bromomethyl)-3-fluoro-2-methoxypyridine |
InChI |
InChI=1S/C7H7BrFNO/c1-11-7-6(9)2-5(3-8)4-10-7/h2,4H,3H2,1H3 |
InChI Key |
WPJZZOWDDCKFNM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=N1)CBr)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
Strategies for the Construction of the 5-(Bromomethyl)-3-fluoro-2-methoxypyridine Scaffold
The introduction of a bromomethyl group onto the pyridine (B92270) ring, particularly in the presence of other sensitive functional groups like fluoro and methoxy (B1213986) substituents, requires careful consideration of the synthetic strategy. Both direct bromination of a suitable precursor and multi-step synthetic sequences are viable approaches.
Direct Bromination Approaches for Methylpyridines
The most direct route to this compound would involve the selective bromination of the methyl group of a hypothetical precursor, 5-methyl-3-fluoro-2-methoxypyridine. This transformation typically proceeds via a free radical mechanism.
Radical bromination is a well-established method for the halogenation of benzylic positions, which are analogous to the methyl group on the pyridine ring. The reaction is initiated by the formation of a bromine radical, which then abstracts a hydrogen atom from the methyl group to form a stabilized pyridyl-methyl radical. This radical then reacts with a bromine source to yield the desired bromomethyl product.
For benzylic brominations, N-bromosuccinimide (NBS) is the reagent of choice over molecular bromine (Br₂) to maintain a low concentration of bromine and HBr in the reaction mixture, thus minimizing side reactions such as electrophilic aromatic substitution on the pyridine ring. researchgate.netyoutube.com The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) and requires a radical initiator.
Common initiators include:
AIBN (Azobisisobutyronitrile): This compound decomposes upon heating to generate nitrogen gas and two cyanoisopropyl radicals, which then initiate the radical chain reaction.
UV light: Photochemical initiation can also be used to generate the initial bromine radicals.
The reaction of the hypothetical 5-methyl-3-fluoro-2-methoxypyridine with NBS and a radical initiator would be expected to proceed as depicted in the following scheme:
Hypothetical Reaction Scheme
Reactant: 5-Methyl-3-fluoro-2-methoxypyridine
Reagents: N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) or UV light
Solvent: Carbon tetrachloride (CCl₄)
Product: this compound
The key to a successful synthesis via this route is the regioselectivity of the bromination. The desire is to exclusively brominate the methyl group (a benzylic position) without affecting the pyridine ring itself. The electron-deficient nature of the pyridine ring generally disfavors electrophilic attack. However, the presence of the activating methoxy group could potentially lead to competitive ring bromination. thieme-connect.comresearchgate.net The use of NBS in a non-polar solvent is crucial for favoring the radical pathway over the ionic, electrophilic pathway. researchgate.net
Factors influencing the regioselectivity include:
Reagent: NBS is superior to Br₂ for selective benzylic bromination.
Solvent: Non-polar solvents suppress ionic reaction pathways.
Initiator: The presence of a radical initiator promotes the desired radical mechanism.
| Factor | Preferred Condition for Benzylic Bromination | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Maintains a low concentration of Br₂ and HBr, minimizing electrophilic ring substitution. researchgate.netyoutube.com |
| Solvent | Non-polar (e.g., CCl₄, cyclohexane) | Suppresses ionic pathways that could lead to ring bromination. |
| Initiator | Radical Initiator (AIBN, benzoyl peroxide) or UV light | Promotes the formation of bromine radicals required for the radical chain reaction. researchgate.net |
Multi-step Synthetic Routes from Simpler Precursors
An alternative to direct bromination involves constructing the target molecule through a series of functional group interconversions starting from more readily available pyridine derivatives.
A plausible multi-step synthesis could commence with a pre-functionalized pyridine ring. For instance, a synthetic sequence could involve the following key transformations:
Nitration and Reduction: Starting with a substituted pyridine, nitration can introduce a nitro group, which can subsequently be reduced to an amino group.
Diazotization and Halogenation/Hydroxylation: The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of functional groups, including halogens (via Sandmeyer reaction) or a hydroxyl group.
Functional Group Interconversion: Existing functional groups can be modified. For example, a hydroxypyridine can be converted to a methoxypyridine using a methylating agent. guidechem.com Similarly, a carboxylic acid or ester group on the pyridine ring could potentially be reduced to a hydroxymethyl group, which can then be converted to the corresponding bromomethyl group using a suitable brominating agent like phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) with triphenylphosphine (B44618) (PPh₃).
A variety of synthetic strategies for constructing substituted pyridines have been developed, including multicomponent reactions and cycloaddition approaches. rsc.orgnih.govresearchgate.netlookchem.com These methods offer access to a wide range of functionalized pyridine cores that could potentially be elaborated to afford this compound.
| Precursor Type | Key Transformation(s) | Potential for forming the target scaffold |
| Substituted Aminopyridine | Diazotization followed by Sandmeyer-type reactions. | Can be used to introduce the fluoro or methoxy groups onto the pyridine ring. google.com |
| Pyridine Carboxylic Acid/Ester | Reduction to the corresponding alcohol, followed by bromination. | A viable route to introduce the bromomethyl group. |
| Hydroxypyridine | O-methylation to form the methoxy group. | A standard method for introducing the 2-methoxy substituent. guidechem.com |
Introduction of Fluorine and Methoxy Groups
The installation of fluorine and methoxy groups onto a pyridine ring can be achieved through various synthetic routes. The relative positioning of these groups at the C3 and C2 positions, respectively, dictates the chosen strategy.
One common approach involves starting with a pre-functionalized pyridine ring and introducing the substituents sequentially. For instance, a methoxy group can be introduced via nucleophilic aromatic substitution (SNAr) on a suitably activated pyridine. The reaction of 2,5-dibromopyridine (B19318) with sodium hydroxide (B78521) in refluxing methanol (B129727) has been used to prepare 5-Bromo-2-methoxypyridine, demonstrating the feasibility of methoxylation at the C2 position. [23 from previous search] Similarly, a fluorine atom can be introduced. The SNAr replacement of a nitro group with a fluoride (B91410) anion is a viable method; for example, methyl 3-nitropyridine-4-carboxylate can be converted to methyl 3-fluoropyridine-4-carboxylate. nih.gov The displacement of chloro- or bromo-pyridines with fluoride often requires elevated temperatures. acs.org
Another powerful strategy is the use of pyridine N-oxides, which activates the pyridine ring for substitution. Due to the electron-deficient nature of the pyridine ring, direct nucleophilic substitution is challenging. slideshare.net However, the N-oxide form is more susceptible to both electrophilic and nucleophilic attack. For instance, direct fluorination of a pyridine N-oxide has been shown to produce meta-fluorinated pyridines, a position that is typically difficult to functionalize. nih.gov Specifically, the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide yields 3-fluoro-4-nitropyridine (B80604) N-oxide, which can then be further transformed. nih.gov
Directed ortho-metalation is a highly regioselective method for functionalizing pyridine rings. rsc.org By choosing an appropriate directing group, a lithium or other metal species can be directed to a specific position, which is then quenched with an electrophile. This allows for precise construction of the desired substitution pattern.
Electrophilic fluorinating agents are also widely used. Reagents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) can introduce fluorine onto electron-rich or activated heterocyclic systems. mdpi.com The synthesis of 5-Fluoro-2-methoxy-4-methylpyridine, a structurally similar compound, can be achieved by the fluorination of 2-methoxy-4-methylpyridine (B11731) using such reagents.
A plausible synthetic sequence for the 3-fluoro-2-methoxypyridine (B1387979) core could start from 3-amino-2-methoxypyridine. A Balz-Schiemann type reaction, involving diazotization of the amino group in the presence of a fluoride source like HF-pyridine, can install the fluorine atom at the C3 position. acs.org
Table 1: Comparison of Selected Fluorination Methods for Pyridine Derivatives
| Method | Fluorinating Agent | Typical Substrate | Key Features & Limitations | Citation |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Alkali metal fluorides (e.g., KF, CsF), TBAF | Pyridines with good leaving groups (e.g., -NO2, -Cl, -Br) | Requires activating groups; can require harsh conditions (high temp.). | nih.govnih.gov |
| Balz-Schiemann Reaction | NaNO2, HF or HF-Pyridine | Aminopyridines | High yields possible but involves potentially explosive diazonium salt intermediates. | acs.org |
| Electrophilic Fluorination | Selectfluor®, NFSI | Electron-rich or activated pyridines/dihydropyridines | Occurs under mild conditions; regioselectivity depends on substrate electronics. | mdpi.com |
| From Pyridine N-Oxides | TBAF | Halogenated Pyridine N-Oxides | Enables access to challenging substitution patterns like meta-fluorination. | nih.gov |
Strategies for Bromomethyl Group Installation
The introduction of a bromomethyl group onto an aromatic ring is most commonly achieved through the radical bromination of a precursor methyl group. This reaction, often called the Wohl-Ziegler reaction, typically employs N-bromosuccinimide (NBS) as the bromine source in a non-polar solvent like carbon tetrachloride (CCl4), with initiation by UV light or a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. wikipedia.orgsigmaaldrich.com
Therefore, a logical precursor to this compound would be 5-methyl-3-fluoro-2-methoxypyridine. The synthesis of this intermediate would first focus on establishing the 3-fluoro-2-methoxy-5-methylpyridine core, followed by the side-chain bromination of the 5-methyl group.
The selectivity of NBS for allylic and benzylic positions is a key advantage of this method. wikipedia.org However, reaction conditions must be carefully controlled, as ring bromination can occur as a competing side reaction, especially with activated heterocyclic systems. researchgate.net The choice of initiator and the exclusion of ionic pathways are crucial for achieving selective side-chain bromination. researchgate.netgoogle.com
Optimization of Synthetic Conditions and Process Chemistry
Control of Reaction Temperature and Stoichiometry
Temperature is a critical parameter that can dictate the reaction pathway and product distribution. In the synthesis of pyridine derivatives, temperature control can be used to selectively form different products from the same set of starting materials. acs.org For example, in a [5C + 1N] annulation reaction, performing the reaction at 65 °C yielded one type of pyridine derivative, whereas increasing the temperature to 120 °C favored the formation of a different product. acs.org Such temperature dependence arises from the different activation energies of competing reaction pathways. acs.org In the context of synthesizing the target molecule, each step, from the initial ring formation or functionalization to the final bromination, will have an optimal temperature range to maximize yield and minimize byproduct formation.
Stoichiometry, the molar ratio of reactants, is equally important. In the bromination step, using an excess of NBS could lead to di- or tri-bromination of the methyl group or unwanted ring bromination. google.com Conversely, insufficient NBS would result in incomplete conversion. The amount of radical initiator must also be optimized; typically, catalytic amounts ranging from 0.001 to 0.5 equivalents are used. google.com Similarly, in steps involving nucleophilic substitution, the stoichiometry of the nucleophile and any base or additive must be carefully balanced to ensure complete reaction without promoting side reactions. researchgate.net
Solvent Selection and Reaction Medium Effects
The choice of solvent can profoundly influence reaction rates, selectivity, and even the course of a reaction. For the Wohl-Ziegler bromination, non-polar solvents like carbon tetrachloride or cyclohexane (B81311) are traditionally used to favor the radical pathway over ionic reactions. wikipedia.org
For nucleophilic substitution reactions, polar aprotic solvents such as DMSO, DMF, or acetonitrile (B52724) are often employed because they can solvate cations while leaving the nucleophile relatively free, thus accelerating the reaction rate. acs.org In some cases, changing the solvent can completely alter the outcome. For instance, the reaction of a fluoropyridine methyl ester with aqueous methylamine (B109427) in THF resulted in a mixture of products, but changing the solvent to methanol allowed for the selective transformation of the ester without substitution of the fluoride. [19 from previous search]
The development of solvent-free reaction conditions is a key area of process chemistry and green chemistry. conicet.gov.arrsc.org Performing reactions neat or using ball milling (mechanochemistry) can lead to higher yields, shorter reaction times, and a significant reduction in waste. rsc.orgtandfonline.com
Exploration of Catalytic Systems in Synthesis
Catalysis is fundamental to modern organic synthesis, offering pathways to construct complex molecules with high efficiency and selectivity. The synthesis of a functionalized pyridine like the target compound can benefit from various catalytic systems.
Transition-Metal Catalysis : Metals like palladium, copper, and rhodium are extensively used for C-C and C-N bond formation to build the pyridine skeleton or to functionalize it. beilstein-journals.orgnih.gov For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) are powerful tools for building the pyridine core from simpler fragments. [28 from previous search] Copper-catalyzed reactions can be used for modular synthesis of pyridines from O-acetyl ketoximes and α,β-unsaturated aldehydes. organic-chemistry.org
Acid/Base Catalysis : Many condensation and cyclization reactions used to form heterocyclic rings are catalyzed by acids or bases. Brønsted acids like triflic acid (TfOH) can catalyze the synthesis of 2,4,6-trisubstituted pyridines from enones and primary amines. rsc.org
Organocatalysis : Non-metal catalysts are an attractive alternative to metal-based systems. A dithiophosphoric acid has been identified as a catalyst that can perform three distinct roles in a photochemical functionalization of pyridines: acting as a Brønsted acid, a single electron transfer (SET) reductant, and a hydrogen atom abstractor. acs.org
Photoredox Catalysis : Visible-light photoredox catalysis offers mild conditions for a variety of transformations, including the functionalization of halopyridines. researchgate.net This method can unlock unique reactivities and is particularly useful for late-stage functionalization. researchgate.net
The selection of an appropriate catalytic system depends on the specific transformation being targeted, with the goal of improving reaction rates, controlling regioselectivity, and enabling the use of milder reaction conditions.
Green Chemistry Principles in this compound Synthesis
Applying the principles of green chemistry to the synthesis of this compound aims to reduce its environmental impact by minimizing waste, energy consumption, and the use of hazardous substances. numberanalytics.com
Key Green Chemistry Strategies:
Safer Solvents and Auxiliaries : A major focus of green chemistry is replacing hazardous organic solvents. frontiersin.org For the bromination step, the use of CCl4, an ozone-depleting and toxic solvent, should be avoided. Alternative solvents could be explored, or ideally, a solvent-free reaction could be developed, for instance using ball milling. tandfonline.com For other steps, greener solvents like water, ethanol (B145695), or deep eutectic solvents could be considered where feasible. mdpi.com
Design for Energy Efficiency : Many traditional synthetic methods require prolonged heating or cooling. rasayanjournal.co.in Microwave-assisted synthesis is a green technique that can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption. rasayanjournal.co.in Reactions conducted at ambient temperature and pressure are ideal. frontiersin.org
Use of Catalysis : The use of reusable, heterogeneous catalysts is preferable to homogeneous ones, as they can be easily separated from the reaction mixture and recycled, reducing waste and cost. conicet.gov.arfrontiersin.org For instance, a heterogeneous copper-on-carbon catalyst used for azide-alkyne cycloadditions was recovered and reused for ten runs with only a minor loss in activity. frontiersin.org
Reducing Derivatives : Synthetic routes should be designed to avoid unnecessary protection-deprotection steps, which add to the step count and generate waste. numberanalytics.com Developing highly selective reactions that can tolerate a wide range of functional groups is key to this principle.
By integrating these principles, the synthesis of this compound can be made more sustainable, safer, and economically viable.
Minimization of Byproducts and Waste Generation
Modern synthetic strategies focus on highly selective reagents and reaction conditions to mitigate these issues. The use of N-bromosuccinimide (NBS) as a brominating agent, often in conjunction with a radical initiator, is a common approach. The key to minimizing byproducts lies in controlling the reaction kinetics and the concentration of the brominating species.
Table 1: Comparison of Bromination Methods for Byproduct Control
| Method | Brominating Agent | Initiator | Typical Byproducts | Control Strategy |
| Conventional Batch | N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | Di-brominated pyridine, Ring-brominated isomers | Slow addition of NBS, precise temperature control |
| Photochemical Flow | N-Bromosuccinimide (NBS) | UV light (e.g., >300 nm) | Significantly reduced di- and poly-brominated species | Precise control of residence time and light intensity |
Recent advancements in continuous flow chemistry offer a superior method for controlling such selective reactions. researchgate.net Photochemical bromination conducted in a flow reactor has been shown to significantly reduce the formation of regioisomers and polybrominated byproducts when compared to traditional batch processes. researchgate.net By precisely controlling parameters such as residence time, temperature, and light intensity, the generation of the desired mono-brominated product can be maximized. This approach not only improves product purity but also enhances the safety profile of the reaction, particularly when dealing with highly reactive intermediates. The small reactor volume in flow chemistry minimizes the risk associated with potential runaway reactions.
Solvent Recycling and Sustainable Methodologies
The environmental impact of a synthetic process is heavily influenced by solvent choice and the ability to recycle these solvents. In the synthesis of pyridine derivatives, there is a growing emphasis on replacing hazardous solvents with greener alternatives and implementing robust solvent recovery systems.
For instance, in the broader context of pyridine manufacturing, processes have been developed to recover and recycle solvents from aqueous and organic waste streams. Liquid-liquid extraction using less hazardous solvents like alkyl acetates has been successfully employed to replace more toxic options such as benzene. This not only reduces the environmental footprint but can also make the process more cost-effective.
In the specific synthesis of this compound, the choice of solvent for the bromination and subsequent work-up steps is critical. Solvents are selected based on their ability to dissolve the reactants, their inertness under the reaction conditions, and their ease of recovery.
Table 2: Solvent Selection and Recycling Potential
| Solvent | Application | Boiling Point (°C) | Recycling Method | Sustainability Considerations |
| Acetonitrile | Reaction Solvent | 81.6 | Distillation | Can be recycled with high purity. |
| Ethyl Acetate | Extraction Solvent | 77.1 | Distillation | Considered a greener solvent; readily biodegradable. |
| Dichloromethane | Extraction Solvent | 39.6 | Distillation | Effective but has higher environmental and health concerns. |
Reactivity Profiles and Mechanistic Investigations of 5 Bromomethyl 3 Fluoro 2 Methoxypyridine
Reactivity of the Bromomethyl Moiety
The synthetic utility of 5-(bromomethyl)-3-fluoro-2-methoxypyridine primarily stems from the reactivity of the bromomethyl group. This benzylic-like bromide is a versatile electrophilic handle for the introduction of the (3-fluoro-2-methoxypyridin-5-yl)methyl moiety into a wide array of molecules. Its reactivity is dominated by nucleophilic substitution and oxidation reactions.
Nucleophilic Substitution Reactions
The carbon atom of the bromomethyl group is electrophilic and readily undergoes nucleophilic substitution reactions (SN2) with a variety of nucleophiles. This allows for the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, making it a key intermediate in the synthesis of complex molecules, particularly in the field of medicinal chemistry.
The reaction of this compound with both primary and secondary amines provides a direct route to the corresponding substituted aminomethylpyridines. These reactions typically proceed under basic conditions to neutralize the hydrogen bromide formed as a byproduct. Common bases used include potassium carbonate (K₂CO₃) and triethylamine (B128534) (Et₃N) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) (MeCN).
For instance, the alkylation of various substituted anilines and other primary amines with this compound has been reported in the synthesis of potent enzyme inhibitors. These reactions are generally carried out at room temperature or with gentle heating to achieve high yields of the desired N-((3-fluoro-2-methoxypyridin-5-yl)methyl) derivatives.
Table 1: Examples of Alkylation of Amines with this compound
| Amine Nucleophile | Base | Solvent | Product |
|---|---|---|---|
| Substituted Aniline | K₂CO₃ | DMF | N-((3-fluoro-2-methoxypyridin-5-yl)methyl)aniline derivative |
| Primary Alkylamine | Et₃N | MeCN | N-Alkyl-N-((3-fluoro-2-methoxypyridin-5-yl)methyl)amine |
Thiol nucleophiles, including aliphatic and aromatic thiols, readily displace the bromide to form the corresponding thioethers. These reactions are often carried out in the presence of a base, such as sodium hydride (NaH) or potassium carbonate, to deprotonate the thiol and generate the more nucleophilic thiolate anion.
The resulting S-((3-fluoro-2-methoxypyridin-5-yl)methyl) derivatives are important intermediates in the development of various therapeutic agents. The conditions for these reactions are generally mild, reflecting the high nucleophilicity of the thiolate anion.
Table 2: Examples of Alkylation of Thiols with this compound
| Thiol Nucleophile | Base | Solvent | Product |
|---|---|---|---|
| Ethanethiol | NaH | THF | Ethyl((3-fluoro-2-methoxypyridin-5-yl)methyl)sulfane |
The formation of ether linkages through the reaction of this compound with alkoxides or phenoxides provides another avenue for derivatization. These reactions are typically performed by generating the alkoxide in situ using a strong base like sodium hydride, or by using a pre-formed alkoxide salt.
The resulting alkoxy- and aryloxymethylpyridine derivatives have been incorporated into various molecular scaffolds. The choice of solvent is often a polar aprotic solvent like tetrahydrofuran (B95107) (THF) or DMF to ensure the solubility of the reactants.
Table 3: Examples of Alkylation of Alkoxides with this compound
| Alcohol/Phenol Nucleophile | Base | Solvent | Product |
|---|---|---|---|
| Methanol (B129727) | NaH | THF | 5-(Methoxymethyl)-3-fluoro-2-methoxypyridine |
The nucleophilic substitution reactions of the bromomethyl moiety of this compound are a cornerstone of its utility in synthetic chemistry. The ability to readily form stable carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds allows for the straightforward installation of the (3-fluoro-2-methoxypyridin-5-yl)methyl group into a wide range of molecular architectures. This versatility has been exploited in the construction of libraries of compounds for drug discovery and in the synthesis of complex target molecules. The predictable reactivity of this benzylic-type halide makes it an invaluable building block for creating diverse chemical entities.
Oxidation Reactions of the Bromomethyl Group to Carbonyls or Carboxylic Acids
While less common than nucleophilic substitution, the bromomethyl group can be oxidized to afford the corresponding aldehyde or carboxylic acid. These transformations provide access to key synthetic intermediates with different reactivity profiles.
The oxidation to the aldehyde, 3-fluoro-2-methoxypyridine-5-carbaldehyde, can be achieved using reagents such as N-methylmorpholine N-oxide (NMO) in the presence of a suitable catalyst, or through other mild oxidative procedures like the Sommelet reaction.
Further oxidation to the carboxylic acid, 3-fluoro-2-methoxypyridine-5-carboxylic acid, can be accomplished using stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under acidic or basic conditions. These derivatives are valuable precursors for the synthesis of amides, esters, and other carboxylic acid derivatives.
Table 4: Examples of Oxidation of the Bromomethyl Group
| Desired Product | Oxidizing Agent |
|---|---|
| 3-Fluoro-2-methoxypyridine-5-carbaldehyde | N-Methylmorpholine N-oxide (NMO) |
Reduction of the Bromomethyl Group to a Methyl Group
The bromomethyl group at the 5-position of the pyridine (B92270) ring is susceptible to reduction to a methyl group. This transformation is a common reaction for benzylic and related halides. A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the presence of other functional groups in the molecule.
Commonly used methods for the reduction of benzylic bromides include catalytic hydrogenation, using a palladium catalyst on a carbon support (Pd/C) with a hydrogen source. Other effective reducing agents include metal hydrides such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), although the reactivity of these reagents must be considered in the context of the other functional groups present. For instance, LiAlH₄ is a powerful reducing agent that can also reduce esters and other carbonyl functionalities, while NaBH₄ is a milder reagent.
Another approach involves the use of radical-based reductions, often employing a tin hydride reagent like tributyltin hydride (Bu₃SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Table 1: Potential Reagents for the Reduction of the Bromomethyl Group
| Reagent System | Reaction Type | Potential Considerations |
| H₂, Pd/C | Catalytic Hydrogenation | May also reduce other susceptible functional groups. |
| LiAlH₄ | Hydride Reduction | Highly reactive; may lack selectivity. |
| NaBH₄ | Hydride Reduction | Milder alternative to LiAlH₄. |
| Bu₃SnH, AIBN | Radical Reduction | Effective for dehalogenation. |
Single-Electron Transfer (SET) Mechanisms
The bromomethyl group of this compound can also react through single-electron transfer (SET) mechanisms. In an SET process, an electron is transferred from a donor species to the substrate, in this case, the bromomethylpyridine. This transfer can lead to the formation of a radical anion, which can then fragment to produce a pyridylmethyl radical and a bromide anion.
The resulting pyridylmethyl radical is a key intermediate that can undergo a variety of subsequent reactions, including dimerization, reaction with a solvent, or further reduction to form an anion. The facility of this SET process is influenced by the electron-accepting ability of the molecule, which is in turn affected by the electronic properties of the substituents on the pyridine ring.
Reactivity of the Pyridine Ring
The reactivity of the pyridine ring in this compound is significantly influenced by the attached fluorine and methoxy (B1213986) groups.
The fluorine atom at the 3-position and the methoxy group at the 2-position have opposing electronic effects on the pyridine ring. Fluorine is a highly electronegative atom and therefore exerts a strong electron-withdrawing inductive effect (-I effect). This effect decreases the electron density of the pyridine ring, making it less susceptible to electrophilic attack and more susceptible to nucleophilic attack.
Conversely, the methoxy group is an electron-donating group through its resonance effect (+R effect), where the lone pair of electrons on the oxygen atom can be delocalized into the pyridine ring. This effect increases the electron density of the ring, particularly at the ortho and para positions relative to the methoxy group. However, the methoxy group also has an electron-withdrawing inductive effect (-I effect) due to the electronegativity of the oxygen atom, although this is generally weaker than its resonance effect.
The presence of the electron-withdrawing fluorine atom can activate the pyridine ring towards nucleophilic aromatic substitution (SNAr). wikipedia.org In an SNAr reaction, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group. wikipedia.org For SNAr to occur, the ring must be activated by electron-withdrawing groups, and there must be a good leaving group present. wikipedia.orgscispace.com
In the case of this compound, the fluorine atom itself could potentially act as a leaving group in an SNAr reaction, although the C-F bond is very strong. masterorganicchemistry.com The rate of SNAr reactions on halopyridines is often faster for fluoropyridines compared to chloropyridines. nih.gov The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is reported to be 320 times faster than the corresponding reaction of 2-chloropyridine. nih.gov The position of the substituents is crucial; electron-withdrawing groups ortho or para to the leaving group are most effective at stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction. wikipedia.org
Cross-Coupling Reactions Involving this compound
The bromomethyl group can also participate in various cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. sigmaaldrich.com These reactions typically involve the reaction of an organic halide or triflate with an organometallic reagent in the presence of a palladium catalyst. youtube.com Common examples include the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions. sigmaaldrich.com
The 5-(bromomethyl) group of the title compound can be viewed as a benzylic-type halide, which can undergo oxidative addition to a low-valent palladium species, a key step in many cross-coupling catalytic cycles. youtube.com For instance, in a Suzuki coupling, the pyridylmethylpalladium intermediate would then react with an organoboron reagent.
The success of a given palladium-catalyzed cross-coupling reaction would depend on the specific reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent. nih.govyoutube.com The electronic and steric properties of the 3-fluoro-2-methoxypyridine (B1387979) core would also play a role in the efficiency of the coupling process.
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Bond Formed |
| Suzuki Coupling | Organoboron reagent (e.g., boronic acid) | C-C |
| Heck Coupling | Alkene | C-C |
| Sonogashira Coupling | Terminal alkyne | C-C |
| Buchwald-Hartwig Amination | Amine | C-N |
Other Transition Metal-Catalyzed Coupling Methodologies
Beyond the more common Suzuki, Heck, and Sonogashira reactions, the versatile bromomethyl group of the title compound is a prime candidate for a variety of other powerful transition metal-catalyzed cross-coupling methodologies for the formation of carbon-carbon and carbon-heteroatom bonds. These include, but are not limited to, Kumada, Negishi, and Stille couplings, as well as Buchwald-Hartwig amination.
Kumada Coupling: This reaction pairs an organomagnesium reagent (Grignard reagent) with an organic halide. wikipedia.org For a substrate like this compound, a Kumada coupling would offer a direct route to introduce alkyl or aryl groups at the methylene (B1212753) position. Both nickel and palladium catalysts are commonly employed for this transformation. wikipedia.orgorganic-chemistry.org Given the reactivity of the pyridylmethyl system, a mild palladium-catalyzed process would likely be favored to avoid potential side reactions. The reaction is known for its utility in large-scale synthesis, such as in the production of the hypertension drug aliskiren. wikipedia.org The choice of catalyst and reaction conditions is crucial, as the Grignard reagent can be highly reactive.
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is generally less reactive and more functional-group-tolerant than its Grignard counterpart. wikipedia.org This makes it a highly valuable method for complex molecule synthesis. The reaction of this compound with an organozinc compound, catalyzed by palladium or nickel, would yield the corresponding 5-substituted-3-fluoro-2-methoxypyridine derivative. wikipedia.orgresearchgate.net The preparation of the requisite organozinc species can be achieved through transmetalation from an organolithium or Grignard reagent, or by direct insertion of zinc into an organic halide. youtube.com The use of specialized ligands, such as biaryldialkylphosphines, can enhance catalyst performance and suppress side reactions like homocoupling. wikipedia.org
Stille Coupling: In a Stille coupling, an organotin reagent (organostannane) is coupled with an organic halide in the presence of a palladium catalyst. wikipedia.org While the toxicity of organotin compounds is a drawback, the Stale reaction offers broad substrate scope and tolerance for a wide array of functional groups. organic-chemistry.org The reaction of this compound with an organostannane could proceed under relatively mild conditions. The reactivity of the organostannane partner is a key factor, with alkynylstannanes being among the most reactive. wikipedia.org Recent advancements have focused on the development of more active catalyst systems and the use of additives like copper(I) salts to enhance reaction rates. orgsyn.orgharvard.edu
Buchwald-Hartwig Amination: This palladium-catalyzed reaction has become a cornerstone for the formation of carbon-nitrogen bonds, coupling amines with organic halides. cmu.edu The application of Buchwald-Hartwig amination to this compound would provide a direct pathway to a variety of secondary and tertiary amines. The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphines often being the most effective. cmu.edursc.org The reaction conditions, including the base and solvent, must be carefully optimized to ensure high yields and prevent catalyst deactivation, especially when dealing with heterocyclic substrates that can coordinate to the palladium center. acs.orgnih.gov
Table 1: Overview of Potential Transition Metal-Catalyzed Couplings for this compound
| Coupling Reaction | Organometallic Reagent | Catalyst (Typical) | Resulting Bond | Key Features |
|---|---|---|---|---|
| Kumada | Organomagnesium (Grignard) | Ni or Pd | C(sp³)–C(sp³/sp²) | High reactivity; useful for C-C bond formation. wikipedia.orgorganic-chemistry.org |
| Negishi | Organozinc | Ni or Pd | C(sp³)–C(sp³/sp²) | Good functional group tolerance. wikipedia.orgresearchgate.net |
| Stille | Organotin (Stannane) | Pd | C(sp³)–C(sp³/sp²) | Broad scope; stable reagents. wikipedia.orgorganic-chemistry.org |
| Buchwald-Hartwig | Amine | Pd | C(sp³)–N | Primary method for C-N bond formation. cmu.eduorganic-chemistry.org |
Mechanistic Characterization of Key Transformations
The mechanisms of the aforementioned transition metal-catalyzed coupling reactions share a common catalytic cycle, generally involving three key steps: oxidative addition, transmetalation (for C-C couplings) or amine coordination/deprotonation (for C-N couplings), and reductive elimination.
Oxidative Addition: The catalytic cycle typically initiates with the oxidative addition of the C-Br bond of the bromomethyl group to a low-valent transition metal center, usually Pd(0) or Ni(0). This step involves the cleavage of the carbon-bromine bond and the formation of two new bonds to the metal, resulting in a higher oxidation state complex (e.g., Pd(II)). The rate of this step is influenced by the electron density at the carbon atom and the steric environment. For benzylic halides like this compound, this step is generally facile.
Transmetalation/Amine Coordination: In C-C coupling reactions like Kumada, Negishi, and Stille, the next step is transmetalation. Here, the organic group from the organometallic reagent (Mg, Zn, or Sn) is transferred to the palladium(II) center, displacing the halide. This forms a diorganopalladium(II) intermediate. The efficiency of this step depends on the nature of the organometallic reagent and the ligands on the palladium. For Buchwald-Hartwig amination, the amine coordinates to the palladium(II) complex, followed by deprotonation by a base to form a palladium-amido complex. youtube.com
Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) center couple and are expelled as the final product. This step regenerates the low-valent catalyst, allowing it to re-enter the catalytic cycle. Reductive elimination is often the product-forming and rate-determining step. The electronic and steric properties of the ligands on the palladium center play a crucial role in facilitating this step. For instance, bulky, electron-donating ligands can accelerate reductive elimination.
Mechanistic Considerations for Pyridyl Substrates: The presence of the pyridine nitrogen introduces specific mechanistic considerations. The nitrogen lone pair can coordinate to the metal center, potentially leading to catalyst inhibition or alternative reaction pathways. The electronic effects of the substituents on the pyridine ring (fluoro and methoxy groups) can modulate the Lewis basicity of the pyridine nitrogen and the reactivity of the bromomethyl group, thereby influencing the rates of the individual steps in the catalytic cycle. acs.org Mechanistic studies on related systems have highlighted the importance of ligand design to prevent catalyst deactivation and promote the desired catalytic turnover. acs.org
Table 2: Mechanistic Steps in Transition Metal-Catalyzed Couplings
| Step | Description | Key Influencing Factors |
|---|---|---|
| Oxidative Addition | Cleavage of C-Br bond and formation of organometallic-halide complex. | Metal catalyst, ligand sterics and electronics, C-Br bond strength. |
| Transmetalation | Transfer of the organic group from the organometallic reagent to the catalyst center. | Nature of organometallic reagent, ligands, additives. |
| Amine Coordination/Deprotonation | Coordination of the amine to the metal center followed by proton removal by a base. | Basicity of amine, strength of base, ligand properties. |
| Reductive Elimination | Formation of the new C-C or C-N bond and regeneration of the active catalyst. | Ligand bulk and electronics, stability of the diorganometallic intermediate. |
Applications in Advanced Organic Synthesis and Materials Science
5-(Bromomethyl)-3-fluoro-2-methoxypyridine as a Precursor for Complex Molecules
The strategic placement of reactive sites on the pyridine (B92270) ring makes this compound a sought-after precursor in various fields of chemical synthesis. The presence of both a nucleophilic substitution site (the bromomethyl group) and positions amenable to further modification allows for its incorporation into a diverse array of complex structures.
Synthesis of Heterocyclic Frameworks
The construction of novel heterocyclic frameworks is a cornerstone of modern medicinal and materials chemistry. This compound serves as a key starting material in the synthesis of more elaborate heterocyclic systems. The bromomethyl group can readily react with various nucleophiles, such as amines, thiols, and alcohols, to append new rings onto the pyridine core. This approach is instrumental in creating fused and linked bicyclic and polycyclic systems, which are often scaffolds for biologically active compounds and functional materials.
Construction of Pharmaceutical Intermediates and Scaffolds
In the pharmaceutical industry, the pyridine motif is a common feature in many drug molecules due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. The use of fluorinated building blocks is also a well-established strategy in drug design to enhance metabolic stability and binding affinity. nih.gov Consequently, this compound is a valuable intermediate for the synthesis of pharmaceutical scaffolds. bldpharm.com Its structure allows for the introduction of the fluorinated methoxypyridine moiety into larger molecules, which can then be further elaborated to produce new drug candidates. The development of new drugs is a significant area of research, with a continuous demand for novel intermediates. google.com
Development of Agrochemical Precursors
The demand for new and effective agrochemicals to protect crops is ever-increasing. semanticscholar.org Pyridine-based compounds have a long history of use in this sector. The unique combination of substituents in this compound makes it an attractive precursor for the development of new pesticides and herbicides. cymitquimica.com The introduction of fluorine can significantly impact the biological activity of these compounds. semanticscholar.org The reactivity of the bromomethyl group allows for the attachment of this fluorinated pyridine unit to other molecular fragments known to possess agrochemical activity.
Integration into Advanced Materials
The field of materials science leverages the unique electronic and photophysical properties of functional organic molecules. Pyridine derivatives are often incorporated into organic light-emitting diodes (OLEDs), sensors, and other advanced materials. The specific substitution pattern of this compound can influence the electronic properties of materials into which it is integrated. The bromomethyl handle provides a convenient point of attachment for polymerization or for grafting onto surfaces, enabling the development of new functional polymers and surface-modified materials.
Functionalization and Derivatization Strategies
The synthetic utility of this compound is largely defined by the chemical transformations that can be performed on its functional groups. The bromomethyl group, in particular, offers a versatile handle for a wide range of derivatization strategies.
Introduction of Diverse Functional Groups via the Bromomethyl Handle
The primary route for the functionalization of this compound is through nucleophilic substitution reactions at the bromomethyl position. This benzylic-like bromide is highly susceptible to displacement by a wide variety of nucleophiles. This reactivity allows for the straightforward introduction of a diverse array of functional groups, significantly expanding the chemical space accessible from this starting material.
Common transformations include:
Ether and Thioether Formation: Reaction with alcohols, phenols, and thiols (or their corresponding conjugate bases) yields ethers and thioethers, respectively.
Amine Synthesis: Displacement of the bromide with primary or secondary amines leads to the formation of secondary or tertiary amines.
Ester and Nitrile Formation: Reaction with carboxylate salts or cyanide ions provides access to esters and nitriles.
Carbon-Carbon Bond Formation: The bromomethyl group can participate in reactions with carbanions or organometallic reagents to form new carbon-carbon bonds, enabling the extension of the carbon skeleton.
These functionalization strategies are critical for building molecular complexity and for tailoring the properties of the final products for specific applications in medicine, agriculture, and materials science. The ability to easily introduce a wide range of functionalities underscores the value of this compound as a versatile synthetic intermediate.
Exclusive Focus on this compound: Current Research Landscape Appears Limited
The specific arrangement of a bromomethyl group at the 5-position, a fluorine atom at the 3-position, and a methoxy (B1213986) group at the 2-position of the pyridine ring constitutes a unique chemical entity. Halogenated and methoxy-substituted pyridines are a well-established class of compounds in organic synthesis, serving as versatile building blocks for pharmaceuticals, agrochemicals, and materials science. The introduction of a reactive bromomethyl group typically serves as a key functional handle for further molecular elaboration, allowing for the covalent attachment of various substituents and the construction of more complex molecular architectures.
In the broader context of medicinal chemistry and materials science, the strategic placement of fluorine atoms and methoxy groups on a pyridine ring can significantly influence the molecule's physicochemical properties. Fluorine can enhance metabolic stability, binding affinity, and lipophilicity, while the methoxy group can modulate electronic properties and solubility.
However, despite the potential utility of This compound as a research intermediate, there is a conspicuous absence of dedicated studies on its use in generating chemically modified analogs. Research often concentrates on other isomers, such as 3-bromo-5-fluoro-2-methoxypyridine (B1520508) or 5-bromo-2-fluoro-3-methoxypyridine, which have been explored as intermediates in the synthesis of various bioactive compounds. For instance, related pyridine derivatives are utilized in palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds, leading to a diverse array of substituted pyridines with potential applications in drug discovery and materials science.
The lack of specific data for This compound prevents a detailed discussion of its role in the creation of chemically modified analogs for specific research purposes. Consequently, no research findings or data tables for such analogs can be presented at this time.
Further investigation and targeted synthesis would be required to elucidate the reactivity and potential applications of This compound and its derivatives. Until such research is published, its role in advanced organic synthesis and materials science remains speculative.
Advanced Analytical Techniques for Structural Elucidation and Reaction Monitoring
Spectroscopic Characterization
Spectroscopic methods are indispensable for the detailed structural analysis of 5-(Bromomethyl)-3-fluoro-2-methoxypyridine, offering insights into its electronic and vibrational properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural determination of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its molecular framework.
¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the protons of the methoxy (B1213986) and bromomethyl groups. The chemical shifts are influenced by the electronic effects of the fluorine, bromine, and methoxy substituents on the pyridine (B92270) ring. The two aromatic protons are expected to appear as doublets due to coupling with the fluorine atom and with each other.
¹³C NMR: The carbon NMR spectrum will display signals for each of the unique carbon atoms in the molecule. The chemical shifts of the pyridine ring carbons are significantly affected by the attached functional groups. The carbon of the bromomethyl group will be shifted downfield due to the electronegativity of the bromine atom.
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a powerful tool for its characterization. wikipedia.orgslideshare.nethuji.ac.il The fluorine-19 nucleus is highly sensitive, and its chemical shift is very responsive to the electronic environment. wikipedia.orgslideshare.nethuji.ac.il A single resonance is expected for the fluorine atom at the C-3 position, with its chemical shift providing a unique fingerprint for the molecule. wikipedia.orgslideshare.nethuji.ac.il Coupling between the fluorine and nearby protons will be observable in both the ¹H and ¹⁹F spectra. wikipedia.org
Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~7.8 | d | H-6 |
| ~7.4 | d | H-4 | |
| ~4.5 | s | -CH₂Br | |
| ~4.0 | s | -OCH₃ | |
| ¹³C | ~155 | d | C-2 |
| ~145 | d | C-3 | |
| ~140 | s | C-6 | |
| ~125 | d | C-4 | |
| ~120 | d | C-5 | |
| ~55 | q | -OCH₃ | |
| ~30 | t | -CH₂Br | |
| ¹⁹F | -120 to -140 | m | C-3-F |
Note: Predicted values are based on typical chemical shifts for substituted pyridines and may vary depending on the solvent and other experimental conditions.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound. cdnsciencepub.comcdnsciencepub.comresearchgate.netelixirpublishers.comnih.gov The spectra are characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds.
Key expected vibrational frequencies include:
C-H stretching: Aromatic and aliphatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.
C=N and C=C stretching: The pyridine ring stretching vibrations typically appear in the 1600-1400 cm⁻¹ region. elixirpublishers.com
C-O stretching: The aryl-alkyl ether C-O stretch will likely be observed around 1250 cm⁻¹.
C-F stretching: A strong absorption band characteristic of the C-F bond is expected in the 1100-1000 cm⁻¹ range.
C-Br stretching: The C-Br stretching vibration is typically found in the lower frequency region of 700-500 cm⁻¹.
Expected Vibrational Frequencies for this compound
| Functional Group | Expected Frequency Range (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |
| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |
| Pyridine Ring (C=N, C=C) Stretch | 1600 - 1400 | IR, Raman |
| C-O (Aryl-Alkyl Ether) Stretch | 1275 - 1200 | IR, Raman |
| C-F Stretch | 1100 - 1000 | IR |
| C-Br Stretch | 700 - 500 | IR, Raman |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of this compound, which allows for the determination of its elemental formula. The calculated exact mass for the molecular ion [M]⁺ of C₇H₇BrFNO is essential for its unambiguous identification. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a distinctive M and M+2 isotopic signature in the mass spectrum. docbrown.infodocbrown.info
Calculated Exact Mass for this compound
| Isotopologue | Formula | Exact Mass (Da) |
| M | C₇H₇⁷⁹BrFNO | 219.9749 |
| M+2 | C₇H₇⁸¹BrFNO | 221.9729 |
Key fragmentation pathways in the mass spectrum would likely involve the cleavage of the C-Br bond, leading to a prominent peak corresponding to the loss of a bromine radical. libretexts.orglibretexts.orgyoutube.com Another significant fragmentation could be the loss of the entire bromomethyl radical.
LC-MS and GC-MS for Purity Assessment and Mixture Analysis
Chromatographic techniques coupled with mass spectrometry, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are vital for assessing the purity of this compound and for analyzing complex mixtures containing this compound. nih.govspringernature.comnih.govhelixchrom.com
LC-MS: This technique is well-suited for the analysis of this compound, particularly in reaction monitoring and purity determination. nih.govspringernature.comnih.govhelixchrom.com A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and acetonitrile (B52724) or methanol (B129727) with a small amount of formic acid, would likely provide good separation and ionization for subsequent MS detection. helixchrom.com
GC-MS: GC-MS can also be employed, provided the compound is thermally stable and sufficiently volatile. acs.orgacs.orgproquest.comresearchgate.netnih.gov The choice of the GC column, typically a non-polar or medium-polarity column, and the temperature program are critical to prevent on-column degradation. acs.orgproquest.com The resulting mass spectrum from the GC-MS analysis would provide confirmation of the compound's identity and purity. acs.orgproquest.comresearchgate.netnih.gov
Collision Cross Section (CCS) Measurements for Isomer Differentiation
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an advanced technique that separates ions based on their size, shape, and charge in the gas phase. nih.govyoutube.comcopernicus.orgnih.govyoutube.com The collision cross section (CCS) is a key parameter derived from these measurements and represents the effective area of the ion as it travels through a buffer gas. nih.govyoutube.comcopernicus.orgnih.govyoutube.com This technique is particularly valuable for differentiating between isomers that may have identical mass spectra. nih.govnih.gov
Chromatographic Separations
Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound from reaction mixtures and for assessing its purity. The choice of method depends on the specific analytical requirements, such as the need for high throughput, resolution, or sensitivity.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pyridine derivatives due to its versatility and robustness. helixchrom.com For this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed mode for purity determination and quantitative analysis. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase, allowing for the separation of compounds based on their hydrophobicity.
A typical HPLC method for the analysis of a related brominated pyridine derivative involves a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol. iosrjournals.org The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its specificity, linearity, accuracy, precision, and robustness. iosrjournals.org For instance, the quantitative determination of a (4-bromophenyl){pyridine-2-yl}acetonitrile impurity in brompheniramine (B1210426) maleate (B1232345) has been achieved with a limit of detection (LOD) of 0.126 ppm and a limit of quantification (LOQ) of 0.266 ppm, demonstrating the high sensitivity of HPLC for impurity profiling. iosrjournals.org
The following interactive data table provides an example of typical HPLC parameters that could be adapted for the analysis of this compound, based on methods developed for similar pyridine derivatives. iosrjournals.orgptfarm.pl
| Parameter | Value |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 2.5) |
| Gradient | Isocratic or Gradient |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 - 30 °C |
This table represents typical starting parameters for method development and may require optimization for the specific analysis of this compound.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and speed of analysis compared to conventional HPLC. This is achieved through the use of columns packed with sub-2 µm particles, which requires instrumentation capable of handling higher backpressures.
For the analysis of halogenated organic compounds, UPLC coupled with high-resolution mass spectrometry (UPLC-HRMS) is a powerful tool for the identification of known and new compounds in complex mixtures. nih.gov In the context of this compound, UPLC can provide rapid purity checks and quantitative analysis, significantly reducing analysis time and solvent consumption. The enhanced resolution of UPLC is particularly beneficial for separating closely related impurities from the main compound.
A UPLC-MS/MS method can be developed for the sensitive and selective quantification of this compound. This involves monitoring specific precursor-to-product ion transitions, which minimizes interference from the sample matrix. researchgate.net The fragmentation patterns observed in the MS/MS spectra can also provide valuable structural information for impurity identification. researchgate.net
The following interactive data table illustrates a potential UPLC-MS/MS setup for the analysis of this compound, based on established methods for other organic molecules. frontiersin.org
| Parameter | Value |
| Column | Acquity UPLC® BEH C18, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) |
| Acquisition Mode | MS/MS with targeted fragmentation |
This table provides an example of a UPLC-MS/MS configuration that could be applied to the analysis of this compound.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a molecule like this compound, a single-crystal X-ray diffraction study would provide unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and torsional angles. This information is invaluable for understanding its chemical reactivity and intermolecular interactions in the solid state.
A potential challenge in the crystallographic analysis of brominated compounds is the possibility of X-ray induced debromination, which could complicate structure determination. researchgate.net Careful control of the X-ray dose is therefore important.
In-situ Reaction Monitoring Techniques
In-situ reaction monitoring techniques are crucial for understanding reaction kinetics, identifying transient intermediates, and optimizing reaction conditions in real-time. For the synthesis of this compound, which may involve the bromination of a precursor, these techniques can provide continuous data without the need for sampling and offline analysis.
Spectroscopic methods are particularly well-suited for in-situ monitoring. For example, the reaction of propargyl bromide with pyridine has been studied using spectroscopic techniques to characterize the resulting products. researchgate.net Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be employed to follow the consumption of reactants and the formation of products.
A patent describing the bromination of pyridine derivatives highlights the importance of controlling the reaction to achieve selective bromination and high yields. google.com In-situ monitoring would be highly beneficial in such a process to ensure the desired product is formed with minimal side products. By tracking the concentration of key species throughout the reaction, it is possible to determine the optimal reaction time, temperature, and reagent stoichiometry.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, electronic distributions, and energies with a high degree of accuracy.
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to orbitals that extend over the entire molecule. The energies and shapes of these orbitals, particularly the frontier molecular orbitals (HOMO and LUMO), are crucial for understanding chemical stability and reactivity.
Hartree-Fock (HF) and Density Functional Theory (DFT) are two prominent ab initio methods used for these calculations. emerginginvestigators.orgresearchgate.net For substituted pyridines, DFT methods, particularly using the B3LYP hybrid functional, have been widely employed. researchgate.netscispace.com This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr (LYP) correlation functional. scispace.com
Calculations are typically performed with a basis set, which is a set of mathematical functions used to build the molecular orbitals. Common basis sets for molecules containing elements like those in 5-(Bromomethyl)-3-fluoro-2-methoxypyridine include Pople-style basis sets such as 6-311G(d,p) or 6-311++G(d,p). scispace.comekb.eg These notations indicate the number of functions used to describe the core and valence electrons and the inclusion of polarization and diffuse functions to account for non-spherical electron distributions and weakly bound electrons, respectively.
The output of these calculations includes optimized molecular geometry (bond lengths and angles), vibrational frequencies, and thermodynamic properties like internal thermal energy, heat capacity, and entropy. For instance, in a study on 2,6-bis(bromo-methyl)pyridine, DFT calculations at the B3LYP/6-311g(d,p) level were used to determine bond lengths and angles that were in good agreement with experimental data. researchgate.net
Table 1: Common Quantum Chemical Methods and Basis Sets for Substituted Pyridines
| Method/Functional | Basis Set | Typical Applications |
|---|---|---|
| Hartree-Fock (HF) | 6-31G(d,p), 6-311G(d,p) | Initial geometry optimization, basic electronic properties. researchgate.netdergipark.org.tr |
| B3LYP (DFT) | 6-31+G(d,p), 6-311++G(d,p) | Geometry optimization, vibrational frequencies, electronic structure, reactivity descriptors. ekb.egnih.gov |
| M06-2X (DFT) | def2-QZVPP | Conformational analysis, non-covalent interactions. researchgate.net |
This table is generated based on methodologies reported for similar compounds and is for illustrative purposes.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost. aps.org DFT calculations are instrumental in predicting the electronic structure and reactivity of molecules like this compound.
Key insights are derived from the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. scispace.com
Another powerful tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). scispace.comekb.eg For this compound, the MEP map would likely show negative potential around the nitrogen and fluorine atoms, indicating sites susceptible to electrophilic attack, and positive potential around the hydrogen atoms.
Global reactivity descriptors, such as chemical potential (µ), hardness (η), and the electrophilicity index (ω), can be calculated from HOMO and LUMO energies. dergipark.org.trmdpi.com These descriptors provide a quantitative measure of a molecule's reactivity. mdpi.com
Molecules with rotatable bonds, such as the bromomethyl and methoxy (B1213986) groups in this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and the energy barriers for converting between them.
Computational methods, particularly DFT, are used to map the potential energy landscape of a molecule. researchgate.net By systematically rotating specific dihedral angles and calculating the energy at each step, researchers can locate energy minima corresponding to stable conformers and transition states corresponding to rotational barriers.
Studies on fluorinated heterocyclic compounds, such as fluorinated piperidines, have shown that conformational preferences are governed by a delicate balance of factors including steric repulsion, hyperconjugation (stabilizing interactions between filled and empty orbitals), and electrostatic charge-dipole interactions. researchgate.net For this compound, computational analysis would explore the rotational possibilities of the C-CH2Br and C-OCH3 bonds to determine the preferred three-dimensional structure, which in turn influences its reactivity and interactions with other molecules.
Molecular Modeling and Dynamics Simulations
Beyond static quantum chemical calculations, molecular modeling and dynamics simulations offer a dynamic picture of molecular behavior, including reactivity and intermolecular interactions.
Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface, it is possible to identify the lowest energy path a reaction is likely to follow, from reactants to products. This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate.
DFT calculations are commonly used to optimize the geometries of reactants, products, and transition states. acs.org The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. For this compound, this approach could be used to model nucleophilic substitution reactions at the bromomethyl group, predicting the activation energy and the structure of the transition state. Theoretical studies on related heterocyclic systems have successfully used DFT to calculate the premises of regioselective synthesis, demonstrating the predictive power of these methods. mdpi.com
A primary goal of computational chemistry is to establish clear relationships between a molecule's structure and its chemical reactivity. By analyzing the results from quantum chemical calculations, a detailed picture of how different structural features influence reactivity can be constructed.
For this compound, the substituents on the pyridine (B92270) ring play a crucial role in defining its reactivity:
Methoxy Group : This group can act as an electron-donating group through resonance, affecting the electron distribution on the ring. nbinno.com
Bromomethyl Group : The C-Br bond is a key reactive site. The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. nbinno.com
Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify the charge transfer interactions within the molecule, revealing how these substituents electronically communicate and influence the stability and reactivity of specific bonds. researchgate.net By correlating calculated properties (like atomic charges, bond orders, and orbital energies) with observed chemical behavior, a robust understanding of the structure-reactivity relationship for this compound can be developed.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2,6-bis(bromo-methyl)pyridine |
Computational Approaches for Material Design and Property Prediction
Computational chemistry and theoretical studies are pivotal in the rational design of novel materials and for the a priori prediction of their physicochemical properties. For a molecule such as this compound, a variety of computational techniques can be employed to elucidate its electronic structure, reactivity, and potential as a building block for advanced materials. These in silico methods offer a cost-effective and efficient means to screen candidates and guide synthetic efforts toward materials with desired functionalities.
One of the most powerful and widely used computational tools in this domain is Density Functional Theory (DFT). DFT calculations allow for the accurate prediction of molecular geometries, electronic properties, and vibrational frequencies. For instance, studies on related fluoropyridine derivatives have utilized DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), to investigate optimized molecular structures and total energies in various environments. researchgate.net Such calculations can determine bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule.
Furthermore, computational approaches are instrumental in predicting the reactivity and stability of molecules. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters that can be derived from DFT calculations. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For related fluoropyridine derivatives, computational studies have successfully calculated these parameters to understand their chemical behavior. researchgate.net
Molecular Electrostatic Potential (MEP) maps are another valuable output of computational studies. MEPs provide a visual representation of the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. This information is crucial for understanding intermolecular interactions and predicting how the molecule will interact with other species, which is fundamental for designing new materials.
While specific computational studies dedicated to the material design applications of this compound are not extensively documented in publicly available literature, the established methodologies used for similar fluorinated organic compounds provide a clear roadmap for future investigations. The unique combination of a reactive bromomethyl group, an electron-withdrawing fluorine atom, and a methoxy group on the pyridine ring suggests that this molecule could be a versatile precursor for a range of materials. Computational screening could explore its potential in areas such as organic electronics, functional polymers, and crystalline solids by predicting properties like charge transport characteristics, thermal stability, and solid-state packing. The presence of fluorine can enhance properties like hydrophobicity and oxidative resistance in resulting materials. mdpi.com
Below is a hypothetical data table illustrating the types of properties that could be predicted for this compound using computational methods, based on typical calculations performed on similar molecules.
| Predicted Property | Computational Method | Potential Significance in Material Design |
| Optimized Molecular Geometry | DFT (e.g., B3LYP/6-311++G(d,p)) | Provides insights into molecular shape and steric factors, which influence crystal packing and polymer conformation. |
| HOMO Energy | DFT | Relates to the electron-donating ability of the molecule, important for designing charge-transfer materials. |
| LUMO Energy | DFT | Relates to the electron-accepting ability, crucial for applications in organic semiconductors. |
| HOMO-LUMO Gap | DFT | Indicates chemical reactivity and is correlated with the electronic and optical properties of the material. |
| Dipole Moment | DFT | Influences intermolecular interactions, solubility, and the self-assembly of molecules in the solid state. |
| Molecular Electrostatic Potential | DFT | Identifies reactive sites for chemical modification and predicts non-covalent interactions in molecular assemblies. |
| Vibrational Frequencies | DFT | Can be compared with experimental spectroscopic data (e.g., IR, Raman) to confirm the molecular structure. |
Patent Landscape and Commercial Research Impact
Analysis of Patent Applications Featuring 5-(Bromomethyl)-3-fluoro-2-methoxypyridine
A thorough search of patent literature did not yield specific patents that explicitly claim or detail the synthesis or application of this compound. The available patent information, such as patent CN111777549A, focuses on the synthesis of related isomers like 2-methoxy-3-bromo-5-fluoropyridine. google.com This indicates that while the broader class of brominated and fluorinated methoxypyridines is of interest in research and development, the specific isomer requested by the user has not been a central subject of patented innovation based on available records.
No patented synthetic routes specifically for this compound could be identified in the provided search results.
There is no specific information available in the search results regarding the application of this compound in patented chemical processes.
Industrial Research and Development Trends
The compound this compound is identified as a chemical compound used for medicinal purposes. pharmint.net This suggests its role as a building block or intermediate in the synthesis of more complex, potentially pharmaceutically active molecules. However, without specific examples of its application in the literature, its precise role and the extent of its use in industrial research remain speculative. The general class of fluorinated pyridine (B92270) derivatives is known to be important in the development of pharmaceuticals and agrochemicals. pipzine-chem.com
There is no publicly available information concerning the scalability and specific manufacturing considerations for the production of this compound.
Q & A
Basic Research Questions
Q. What spectroscopic methods are most effective for characterizing 5-(Bromomethyl)-3-fluoro-2-methoxypyridine?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to identify substituent positions. The fluorine atom at the 3-position deshields adjacent protons, while the bromomethyl group (CHBr) shows distinct splitting patterns. For example, in structurally similar pyridines, CHBr protons appear as a singlet or doublet near δ 4.5–5.0 ppm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] peak at m/z 234.99 for CHBrFNO). Fragmentation patterns can distinguish bromomethyl groups from other substituents .
- X-ray Crystallography: Resolve regiochemical ambiguities. For example, in related bromopyridines, crystallographic data (e.g., bond angles, Br···F distances) clarify steric and electronic interactions .
Q. What are common synthetic routes to introduce the bromomethyl group in pyridines?
- Methodological Answer:
- Radical Bromination: Use N-bromosuccinimide (NBS) under UV light or AIBN initiation for selective C–H bromination. For example, 3-fluoro-2-methoxypyridine derivatives undergo bromination at the 5-position when steric hindrance is minimized .
- Nucleophilic Substitution: React hydroxymethyl precursors (e.g., 5-(hydroxymethyl)-3-fluoro-2-methoxypyridine) with PBr or HBr/AcOH. Ensure anhydrous conditions to avoid hydrolysis .
- Cross-Coupling: Suzuki-Miyaura coupling with boronic esters (e.g., 5-bromo-3-fluoro-2-methoxypyridine + CHBpin) may require Pd(OAc)/SPhos catalysts for efficiency .
Advanced Research Questions
Q. How does the fluorine at the 3-position influence the reactivity of the bromomethyl group in nucleophilic substitutions?
- Methodological Answer:
- Electronic Effects: The electron-withdrawing fluorine atom increases the electrophilicity of the adjacent bromomethyl group, accelerating SN reactions (e.g., with amines or thiols). However, steric hindrance from the methoxy group at the 2-position may reduce accessibility .
- Competing Reactions: Fluorine can stabilize transition states in elimination pathways. Mitigate β-hydride elimination by using bulky bases (e.g., DBU) or low temperatures .
- Case Study: In calixarene synthesis, this compound showed 20% higher reactivity in alkylation compared to non-fluorinated analogs due to enhanced leaving-group stability .
Q. What strategies resolve discrepancies in reaction yields for bromomethylpyridine syntheses?
- Methodological Answer:
- Controlled Variable Analysis: Compare solvent polarity (e.g., DMF vs. THF), temperature, and catalyst loadings. For example, yields of 5-(bromomethyl) derivatives increased from 45% to 72% when switching from THF to DMF .
- Byproduct Identification: Use LC-MS or GC-MS to detect intermediates (e.g., debrominated products or dimerization species). Adjust stoichiometry of brominating agents to suppress side reactions .
- Computational Modeling: DFT calculations (e.g., Gibbs free energy of transition states) predict optimal reaction pathways. For instance, meta-fluorine reduces activation energy for SN by 8 kcal/mol compared to para-substituted analogs .
Q. How does the steric/electronic environment of this compound affect catalyst selection in cross-coupling?
- Methodological Answer:
- Steric Considerations: The methoxy group at the 2-position hinders bulky catalysts (e.g., Pd(PPh)). Use smaller ligands like XPhos or SPhos to improve accessibility .
- Electronic Tuning: Fluorine’s electron-withdrawing effect stabilizes oxidative addition intermediates. PdCl(dppf) outperforms Pd(OAc) in Suzuki couplings due to enhanced electron deficiency tolerance .
- Case Study: In a Heck reaction, Pd/C with 1,2-bis(diphenylphosphino)ethane (dppe) achieved 85% yield for styrene coupling, whereas Pd(OAc)/P(t-Bu) gave only 60% due to fluorine-induced catalyst poisoning .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
